molecular formula C12H10ClN3O B3317303 N-benzyl-5-chloropyrazine-2-carboxamide CAS No. 958799-53-6

N-benzyl-5-chloropyrazine-2-carboxamide

Cat. No.: B3317303
CAS No.: 958799-53-6
M. Wt: 247.68 g/mol
InChI Key: ACZUOVLQJHTYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-chloropyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloropyrazine-2-carboxamide typically involves the condensation of 5-chloropyrazine-2-carboxylic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Scientific Research Applications

Synthesis and Structural Characteristics

N-benzyl-5-chloropyrazine-2-carboxamide can be synthesized through aminolysis reactions involving substituted pyrazinecarboxylic acid chlorides and benzylamines. The introduction of the benzyl group and the chlorine atom at the 5-position of the pyrazine ring are crucial for enhancing biological activity. The compound's structure allows for various substitutions that can influence its lipophilicity and biological efficacy.

Antimycobacterial Activity

One of the most notable applications of this compound is its antimycobacterial activity . Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains. For instance, studies have shown that derivatives of N-benzylpyrazine-2-carboxamides demonstrate minimal inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL against Mtb strains .

Table 1: Antimycobacterial Activity of this compound Derivatives

CompoundMIC (µg/mL)Activity Against
This compound6.25Mtb H37Rv
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25Mtb H37Rv
5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide12.5Mtb H37Rv

This compound has been found to be comparable to the standard drug pyrazinamide (PZA), particularly against resistant strains, highlighting its potential as a lead compound for further development .

Antifungal and Antibacterial Activities

In addition to its antimycobacterial properties, this compound has shown antifungal activity against strains such as Trichophyton mentagrophytes and antibacterial effects against various Gram-positive bacteria . The structure-activity relationship studies indicate that modifications on the benzyl moiety can significantly affect the compound's efficacy.

Table 2: Antifungal and Antibacterial Activity

CompoundMIC (µg/mL)Activity Against
This compound15.62Staphylococcus aureus
N-benzyl-3-chloro-pyrazine-2-carboxamide7.81Staphylococcus epidermidis

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound derivatives. Studies suggest that increasing lipophilicity through alkyl substitutions enhances antimycobacterial activity, while specific substituents on the benzyl group can modulate both potency and selectivity against target pathogens .

Lipophilicity Considerations

The lipophilicity of these compounds plays a significant role in their absorption and distribution within biological systems. Compounds with higher log P values generally exhibit better membrane permeability, which is essential for effective drug action against intracellular pathogens like Mtb .

Case Studies

Several studies have documented the promising results of this compound in vitro:

  • Study on Mycobacterial Strains : A series of derivatives were tested against multiple strains of Mtb, with several compounds demonstrating MIC values comparable to existing treatments, indicating their potential as new therapeutic agents .
  • Cytotoxicity Assessments : In vitro cytotoxicity tests showed that many derivatives had low toxicity profiles, making them suitable candidates for further development as safe antimycobacterial agents .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with target enzymes in Mtb, aiding in the rational design of more potent derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-chloropyrazine-2-carboxamide
  • N-benzyl-6-chloropyrazine-2-carboxamide
  • N-benzyl-5-tert-butylpyrazine-2-carboxamide

Uniqueness

N-benzyl-5-chloropyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher potency against certain bacterial strains and has a different spectrum of activity .

Biological Activity

N-benzyl-5-chloropyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including mycobacteria. This article summarizes the synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloropyrazine-2-carboxylic acid derivatives with benzylamine under controlled conditions. The resulting compounds are then purified and characterized using spectroscopic techniques such as IR and NMR to confirm their structures .

Antimycobacterial Activity

This compound has been evaluated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains. The minimal inhibitory concentration (MIC) values have been reported to vary significantly among different derivatives:

CompoundMIC (µg/mL)Activity Against
This compound12.5 - 25Mtb
5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide3.13M. kansasii
5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide6.25M. kansasii
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25Mtb

These results indicate that while N-benzyl derivatives exhibit moderate activity, certain modifications can enhance their efficacy significantly .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

  • Substituent Effects : The presence of different substituents on the benzyl moiety affects lipophilicity and ultimately the antimicrobial activity. For instance, alkyl substitutions generally increase activity against mycobacterial strains due to improved membrane permeability.
  • Position of Chlorine : The position of chlorine substitution on the pyrazine ring also plays a crucial role; compounds with chlorine at different positions exhibit varying levels of activity against Mtb and other strains .
  • Comparison with Other Derivatives : Studies have shown that N-benzyl derivatives tend to have lower antimycobacterial activity compared to their N-phenyl counterparts, indicating that the benzyl group may not be as effective as other substituents in enhancing biological activity .

Cytotoxicity Studies

In vitro cytotoxicity assessments revealed that some derivatives of this compound possess favorable selectivity indexes (SI), indicating low toxicity towards human cell lines. For example, certain derivatives demonstrated IC50 values in the hundreds of µM range, which suggests a potential for further development as therapeutic agents with minimal side effects .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Study on Mycobacterium tuberculosis : A series of substituted N-benzylpyrazine derivatives were tested against Mtb, with some showing MIC values comparable to first-line treatments like pyrazinamide (PZA). Notably, compounds with longer alkyl chains exhibited enhanced activity .
  • Activity Against Drug-resistant Strains : Certain derivatives have shown promising results against drug-resistant strains of mycobacteria, including Mycobacterium kansasii, which is naturally resistant to PZA. This highlights their potential as alternatives in tuberculosis therapy .

Properties

IUPAC Name

N-benzyl-5-chloropyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-8-14-10(7-15-11)12(17)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZUOVLQJHTYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-benzyl-5-chloropyrazine-2-carboxamide
N-benzyl-5-chloropyrazine-2-carboxamide
N-benzyl-5-chloropyrazine-2-carboxamide
N-benzyl-5-chloropyrazine-2-carboxamide
N-benzyl-5-chloropyrazine-2-carboxamide
N-benzyl-5-chloropyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.